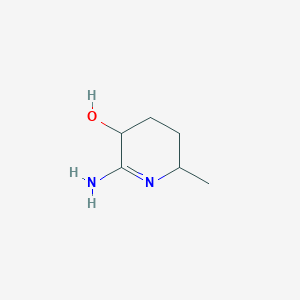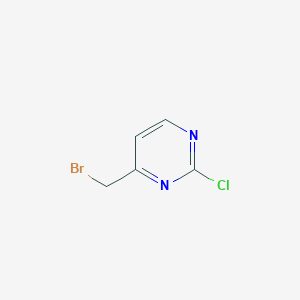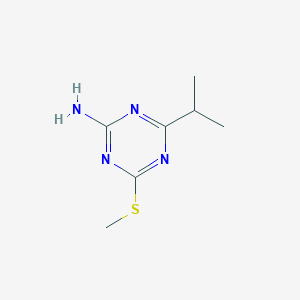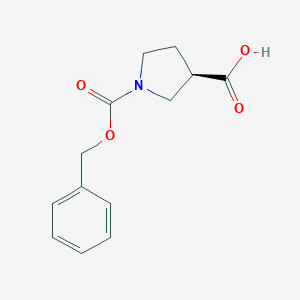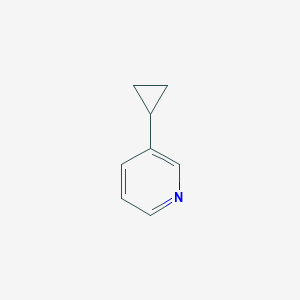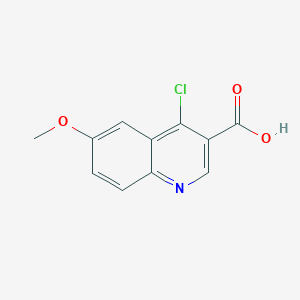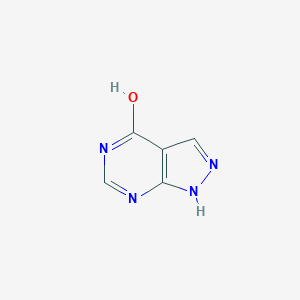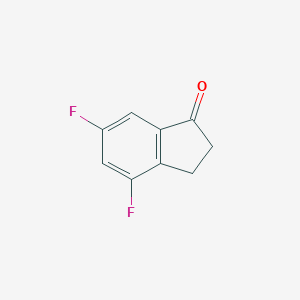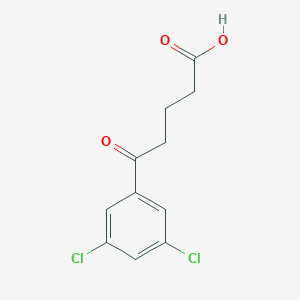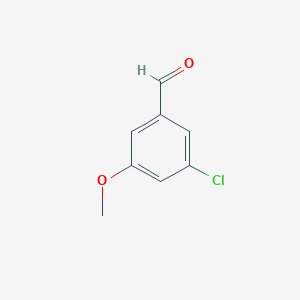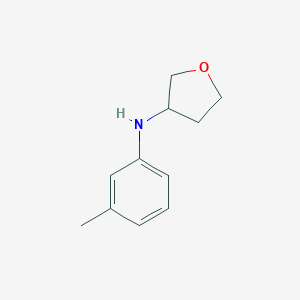
N-(3-methylphenyl)oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)oxolan-3-amine, also known as N-Methyl-3-phenyloxalamine, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)oxolan-3-amine is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. It may also act as a neuroprotective agent by preventing the accumulation of toxic proteins in the brain.
Biochemische Und Physiologische Effekte
Studies have shown that N-(3-methylphenyl)oxolan-3-amine has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methylphenyl)oxolan-3-amine in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, one limitation is that the compound is not very water-soluble, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylphenyl)oxolan-3-amine. One potential avenue of research is to further investigate its anti-cancer properties and develop it as a potential anti-cancer drug. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurological disorders. Additionally, further research could be conducted to improve the compound's solubility and bioavailability, potentially expanding its range of applications.
Synthesemethoden
The synthesis of N-(3-methylphenyl)oxolan-3-amine involves the reaction of 3-methylphenylglyoxal with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified through recrystallization to obtain the final compound. This method has been proven to be reliable and efficient, with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)oxolan-3-amine has been used in various scientific research applications. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
162851-44-7 |
|---|---|
Produktname |
N-(3-methylphenyl)oxolan-3-amine |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-(3-methylphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)12-11-5-6-13-8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI-Schlüssel |
PKXXCUYRDDDLJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2CCOC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2CCOC2 |
Synonyme |
N-(3'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



